molecular formula C7H5KO2·3H2O<br>C7H5KO2 B1260764 Potassium benzoate CAS No. 582-25-2

Potassium benzoate

Cat. No. B1260764
CAS RN: 582-25-2
M. Wt: 160.21 g/mol
InChI Key: XAEFZNCEHLXOMS-UHFFFAOYSA-M
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Scientific Research Applications

C7H5KO2 C_7H_5KO_2 C7​H5​KO2​

) is a potassium salt of benzoic acid and is commonly used as a food preservative. Below is a comprehensive analysis of its scientific research applications across various fields:

Food Preservation

Potassium benzoate: is widely used to inhibit the growth of microorganisms in acidic foods such as fruit juices, carbonated drinks, and pickles . It is effective against yeast, bacteria, and fungi, particularly in acidic conditions where it converts to benzoic acid, which is the active form .

Research on Toxicity and Safety

Scientific studies have investigated the biochemical effects of potassium benzoate on cellular models to understand its toxicity profile. For instance, its effects on the yeast Saccharomyces cerevisiae have been studied to better comprehend the underlying mechanisms of food additive-induced toxicity .

Mechanism of Action

Target of Action

Potassium benzoate, the potassium salt of benzoic acid, primarily targets mold, yeast, and some bacteria . It is widely used as a food preservative due to its antifungal and antibacterial properties .

Mode of Action

Potassium benzoate works best in low-pH products, below 4.5, where it exists as benzoic acid . The mechanism of food preservation begins with the absorption of benzoic acid into the cell . If the intracellular pH changes to 5 or lower, the anaerobic fermentation of glucose through phosphofructokinase is decreased by 95% .

Biochemical Pathways

The biochemical pathways affected by potassium benzoate are primarily those involved in the anaerobic fermentation of glucose. The compound’s action leads to a significant decrease in these pathways when the intracellular pH drops to 5 or lower

Pharmacokinetics

While specific pharmacokinetic data for potassium benzoate is limited, studies on benzoic acid and its salts suggest that they are rapidly absorbed and excreted from the body . Benzoic acid is conjugated to glycine in the liver and excreted as hippuric acid . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of potassium benzoate and their impact on bioavailability.

Result of Action

The primary result of potassium benzoate’s action is the inhibition of mold, yeast, and some bacteria growth . This makes it an effective preservative in a variety of food and beverage products, particularly those with a low pH .

Action Environment

The efficacy and stability of potassium benzoate are influenced by the pH of the environment. It is most effective in low-pH products, below 4.5, where it exists as benzoic acid . Additionally, in warm conditions or with exposure to ultraviolet light, potassium benzoate can react with certain chemicals to form benzene , a compound known to have harmful effects. Therefore, the storage conditions of products containing potassium benzoate can impact its action and safety.

properties

IUPAC Name

potassium;benzoate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6O2.K/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAEFZNCEHLXOMS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1027219
Record name Potassium benzoate
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Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pellets or Large Crystals, White crystalline powder, White solid; [Reference #1] White powder; [Aldrich MSDS]
Record name Benzoic acid, potassium salt (1:1)
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Record name POTASSIUM BENZOATE
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Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name Potassium benzoate
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Product Name

Potassium benzoate

CAS RN

582-25-2
Record name Potassium benzoate [NF]
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Record name Benzoic acid, potassium salt (1:1)
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Record name Potassium benzoate
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Record name Potassium benzoate
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Record name Potassium benzoate
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Melting Point

for benzoic acidMelting range of benzoic acid isolated by acidification and not recrystallised 121,5 °C to 123,5 °C, after vacuum drying in a sulphuric acid desiccator
Record name POTASSIUM BENZOATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

Synthesis routes and methods I

Procedure details

The procedure of Example 1 was followed using phenyl benzoate (3.96 g, 20 mmol), potassium trimethylsilanolate (2.56 g, 20 mmol), dry tetrahydrofuran (50 mL), and a 5 h reaction time. Potassium benzoate (2.37 g, 74% yield) was isolated as a white solid: 1H NMR (D2O, DSS, 80 MHz) δ 7.4-8.0 (m, Ar--H's, 5H). Anal. Calcd. for C7H5KO2 : C, 52.48; H, 3.15; K, 24.41, Found: C, 50.28, 50.15, 52.45; H, 3.28, 3.36, 3.24; K, 24.80.
Quantity
3.96 g
Type
reactant
Reaction Step One
Quantity
2.56 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
74%

Synthesis routes and methods II

Procedure details

The procedure of Example 1 was followed using benzyl benzoate (9.6 mL, 50 mmol), potassium trimethylsilanolate (6.42 g, 50 mmol), dry ether (150 mL), and a 2 h reaction mixture. Potassium benzoate (5.9 g, 73% yield) was isolated as a white solid: 1H NMR (D2O) δ 7.1-8.0 ppm (m, Ar--H's, 5H). Anal. Calcd. for C7H5KO2 : C, 52.48; H, 3.15; K, 24.61. Found: C, 50.53, 50.76; H, 3.40, 3.21; K, 25.60, 25.50.
Quantity
9.6 mL
Type
reactant
Reaction Step One
Quantity
6.42 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Yield
73%

Synthesis routes and methods III

Procedure details

In a separate run, a mixture of 61 g (0.5 mole) benzoic acid and 34.6 g (0.52 mole) potassium hydroxide in 146 g of distilled water was stirred at 80°-85° C. under a stream of air until 115 g of water had evaporated. The resulting mixture was cooled to yield solid potassium benzoate which contained 34 weight percent water based on the total material weight. A portion of the solid was removed for slurry viscosity measurement, and the rest of the solid was filtered to remove excess water. The filtered solid contained about 23 weight percent water based on the total material weight. Separate slurries of the wet KBz solid, and of the filtered KBz solid in terphenyl were prepared at 150° C. The slurry viscosities at 200° C. were 225 centipoise for the wet solid and 14.8 centipoise for the filtered solid.
Quantity
61 g
Type
reactant
Reaction Step One
Quantity
34.6 g
Type
reactant
Reaction Step One
Name
Quantity
146 g
Type
solvent
Reaction Step One
Name
Quantity
115 g
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium benzoate
Reactant of Route 2
Potassium benzoate
Reactant of Route 3
Potassium benzoate
Reactant of Route 4
Potassium benzoate
Reactant of Route 5
Potassium benzoate
Reactant of Route 6
Potassium benzoate

Q & A

Q1: How does potassium benzoate exert its antimicrobial effect?

A1: Potassium benzoate disassociates in solution to release benzoic acid. This weak acid can penetrate microbial cells and disrupt their internal pH balance. [, , ] At a low pH, benzoic acid inhibits the enzyme phosphofructokinase, which plays a crucial role in glucose metabolism, ultimately hindering microbial growth. []

Q2: Against which microorganisms is potassium benzoate most effective?

A2: Research indicates that potassium benzoate exhibits a broad spectrum of activity, effectively inhibiting various bacteria, yeasts, and molds. [, , , ] Notably, it demonstrates promising results against foodborne pathogens like Listeria monocytogenes. [, , , ]

Q3: Can potassium benzoate be used synergistically with other preservatives?

A3: Yes, studies show that potassium benzoate, in combination with other organic acids or salts like sodium diacetate, lactic acid, or potassium sorbate, displays enhanced antimicrobial efficacy. [, , ] This "hurdle technology" approach helps to lower the required concentration of each preservative, potentially minimizing adverse effects on sensory qualities. [, ]

Q4: What are the typical applications of potassium benzoate as a preservative?

A4: Potassium benzoate finds widespread use as a preservative in various food products, including beverages, sauces, and pickled foods, owing to its ability to inhibit microbial growth and extend shelf life. [, , , ] It's particularly favored in low-sodium formulations, replacing sodium benzoate. []

Q5: Can potassium benzoate be used in combination with irradiation to control microbial growth in food?

A5: Research demonstrates the effectiveness of combining low-dose irradiation with potassium benzoate and other preservatives like sodium lactate and sodium diacetate to control Listeria monocytogenes in ready-to-eat meat products. [, ] This approach can significantly extend the lag phase before bacterial growth, enhancing food safety. [, ]

Q6: What is the molecular formula and weight of potassium benzoate?

A6: Potassium benzoate has a molecular formula of C7H5KO2 and a molecular weight of 160.21 g/mol. [, ]

Q7: What is the structural difference between sodium benzoate and potassium benzoate?

A7: Both compounds share the same benzoate anion (C7H5O2−). The key difference lies in the cation; sodium benzoate contains a sodium ion (Na+), while potassium benzoate has a potassium ion (K+).

Q8: Are there different crystal forms of potassium benzoate?

A8: While potassium benzoate primarily exists as an anhydrous salt, research indicates the potential for different polymorphs. [, ] Further investigation is necessary to fully characterize these forms and their respective properties.

Q9: How can the presence of potassium benzoate be determined in food products?

A9: Several analytical methods can quantify potassium benzoate in food, including high-performance liquid chromatography (HPLC) techniques. [, , ] These methods are typically validated for accuracy, precision, and specificity to ensure reliable results. []

Q10: How is potassium benzoate metabolized in the body?

A12: Following ingestion, potassium benzoate is absorbed and primarily metabolized in the liver. [] It conjugates with glycine to form hippuric acid, which is then excreted in urine. []

Q11: Does potassium benzoate pose any environmental concerns?

A13: While considered generally safe for consumption, the environmental impact and degradation of potassium benzoate require attention. [] Research is needed to assess its potential ecotoxicological effects and develop strategies for responsible waste management and recycling. []

Q12: Are there any emerging research areas regarding potassium benzoate?

A14: Beyond its antimicrobial role, researchers are exploring alternative applications of potassium benzoate, including its potential use in drug delivery systems. [, ] This area holds promise for improving the targeting and efficacy of therapeutic agents. [, ]

Q13: What are some unanswered questions about potassium benzoate that warrant further investigation?

A13: Future research should focus on:

  • Fully characterizing the different polymorphs of potassium benzoate. [, ]
  • Understanding the long-term effects of potassium benzoate consumption in humans. [, ]
  • Assessing the environmental impact and developing sustainable practices for its production, use, and disposal. []
  • Exploring its potential in novel applications like drug delivery systems. [, ]

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